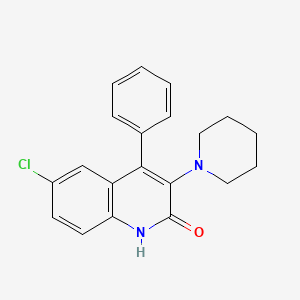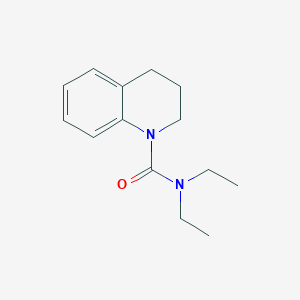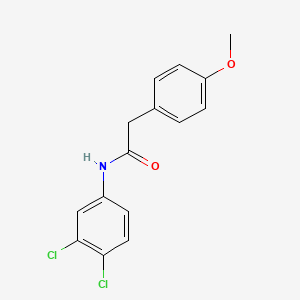
6-chloro-4-phenyl-3-(1-piperidinyl)-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinone derivatives often involves complex chemical reactions aimed at introducing various substituents into the quinoline nucleus to achieve desired pharmacological properties. While specific synthesis methods for 6-chloro-4-phenyl-3-(1-piperidinyl)-2(1H)-quinolinone are not detailed, similar compounds have been synthesized through pathways that include cyclization reactions, substitution reactions, and the use of catalysts to facilitate the formation of the quinolinone core structure (Batanero & Barba, 2003).
Molecular Structure Analysis
The molecular structure of 6-chloro-4-phenyl-3-(1-piperidinyl)-2(1H)-quinolinone and its derivatives can be analyzed through various spectroscopic and crystallographic techniques. These analyses provide insights into the compound's conformation, bonding, and stereochemistry. For example, the crystal structure of related quinolinone derivatives has revealed their conformation and the interactions that stabilize their structure (Souza et al., 2013).
Chemical Reactions and Properties
Quinolinone derivatives, including 6-chloro-4-phenyl-3-(1-piperidinyl)-2(1H)-quinolinone, can undergo various chemical reactions that modify their chemical structure and properties. These reactions include N-alkylation, electrophilic substitution, and cycloaddition reactions. The presence of functional groups like the piperidinyl ring and the chloro substituent influences the reactivity and the types of reactions the compound can participate in (Kategaonkar et al., 2010).
Propiedades
IUPAC Name |
6-chloro-4-phenyl-3-piperidin-1-yl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVVEGFMDIGTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenyl-3-piperidin-1-yl-quinolin-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-(4-methoxyphenyl)-2-furoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5674533.png)

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5674555.png)
![8-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5674562.png)
![N-(2-fluorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5674564.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B5674573.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5674579.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide](/img/structure/B5674614.png)

![N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5674626.png)
![2-(2,4-difluorophenoxy)-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B5674636.png)
